molecular formula C10H16N2 B1316900 2-(2-(Dimethylamino)ethyl)aniline CAS No. 3478-92-0

2-(2-(Dimethylamino)ethyl)aniline

Cat. No. B1316900
CAS RN: 3478-92-0
M. Wt: 164.25 g/mol
InChI Key: WHXXEJQDOXRHLY-UHFFFAOYSA-N
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Description

2-(2-(Dimethylamino)ethyl)aniline is an organic compound with the molecular formula C10H16N2 . It is also known by its IUPAC name 2-[2-(dimethylamino)ethoxy]aniline .


Molecular Structure Analysis

The molecular structure of 2-(2-(Dimethylamino)ethyl)aniline consists of a benzene ring attached to an ethyl chain, which is further attached to a dimethylamino group . The InChI code for this compound is 1S/C10H16N2/c1-12(2)8-7-9-5-3-4-6-10(9)11/h3-6H,7-8,11H2,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-(Dimethylamino)ethyl)aniline are not fully detailed in the search results. It is known to be a powder at room temperature . The exact values for its density, boiling point, and melting point are not provided .

Scientific Research Applications

Inhibition of Pathogenic Bacteria

  • Scientific Field: Biotechnology
  • Application Summary: PDMAEMA has been used to create a nanogel that inhibits the growth of harmful Gram-negative and Gram-positive bacteria .
  • Methods of Application: The nanogel was created through dispersion polymerization in a water/2-methoxyethanol medium, initiated with potassium persulfate (KPS) and stabilized with poly (vinyl alcohol) (PVA) .
  • Results: The quaternized PDMAEMA-EDMA nanogel acted as an effective bactericidal agent against both tested bacteria, namely Staphylococcus aureus (S. aureus) and Acinetobacter baumannii (A. baumannii) .

Synthesis of Block Copolymers

  • Scientific Field: Polymer Chemistry
  • Application Summary: PDMAEMA is used for a wide range of applications, often involving the synthesis of block copolymers .
  • Methods of Application: An in-depth characterization of PDMAEMA prepared by atom transfer radical polymerization (ATRP) is reported, with a focus on end group analysis .
  • Results: The detailed characterization allowed for an estimation of the preserved chain end functionality (CEF) of PDMAEMA .

Drug Delivery Systems

  • Scientific Field: Biomedical Engineering
  • Application Summary: Poly [2-(dimethylamino)ethyl methacrylate] (PDMAEMA) and its copolymers are able to form electrostatic complexes with anionic biomacromolecules, such as DNA and RNA, and are often used for gene delivery .
  • Methods of Application: A crosslinked PDMAEMA nanogel loaded with pilocarpine hydrochloride was synthesized, which served as an ocular drug delivery system . Thermosensitive and crosslinked PDMAEMA nanogel was also exploited in anticancer therapy as a drug delivery system of doxorubicin .
  • Results: These polymersomes with dual stimulus–response (i.e., pH and temperature) may be a platform for gene delivery and nanoreactors .

Preparation of Low-Density Packaging Foams

  • Scientific Field: Material Science
  • Application Summary: 2- 2-(Dimethylamino)ethoxy ethanol, a compound similar to 2-(2-(Dimethylamino)ethyl)aniline, is used for the preparation of low-density packaging foams .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results: The result is the production of low-density packaging foams .

Production of Cationic Polymers

  • Scientific Field: Polymer Chemistry
  • Application Summary: DMAEMA, a compound similar to 2-(2-(Dimethylamino)ethyl)aniline, is used in the production of cationic polymers . These polymers are highly charged and have applications such as flocculants, coagulants, dispersants, and stabilizers .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results: The result is the production of cationic polymers .

Gene Delivery Systems

  • Scientific Field: Biomedical Engineering
  • Application Summary: Poly [2-(dimethylamino)ethyl methacrylate] (PDMAEMA) and its copolymers are able to form electrostatic complexes with anionic biomacromolecules, such as DNA and RNA, and are often used for gene delivery .
  • Methods of Application: A crosslinked PDMAEMA nanogel loaded with pilocarpine hydrochloride was synthesized, which served as an ocular drug delivery system . Thermosensitive and crosslinked PDMAEMA nanogel was also exploited in anticancer therapy as a drug delivery system of doxorubicin .
  • Results: These polymersomes with dual stimulus–response (i.e., pH and temperature) may be a platform for gene delivery and nanoreactors .

Safety And Hazards

The safety data sheet for 2-(2-(Dimethylamino)ethyl)aniline indicates that it is combustible and harmful if swallowed or inhaled . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction .

properties

IUPAC Name

2-[2-(dimethylamino)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-12(2)8-7-9-5-3-4-6-10(9)11/h3-6H,7-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXXEJQDOXRHLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510633
Record name 2-[2-(Dimethylamino)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Dimethylamino)ethyl)aniline

CAS RN

3478-92-0
Record name 2-[2-(Dimethylamino)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from 2-nitrophenylacetic acid by conversion to the N,N-dimethylamide, hydrogenation then reduction with lithium aluminium hydride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Matera, P Calvé, V Casadó-Anguera… - International journal of …, 2022 - mdpi.com
Understanding the dopaminergic system is a priority in neurobiology and neuropharmacology. Dopamine receptors are involved in the modulation of fundamental physiological …
Number of citations: 4 www.mdpi.com

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